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Introduction

Microarray technology is a powerful tool for genome-wide expression profiling, enabling
researchers to simultaneously measure the expression levels of thousands of genes. The Gene
Expression Omnibus (GEO) is a public repository that archives and freely distributes high-
throughput genomics data, including a vast collection of microarray datasets. While this data
provides an invaluable resource, its utility is contingent upon its quality. Rigorous quality control
(QC) is essential to ensure that the data is reliable and that downstream analyses, such as
identifying differentially expressed genes, are accurate and reproducible.[1][2][3]

These application notes provide a detailed protocol for the quality control of GEO microarray
data, from initial data retrieval to the identification and handling of problematic arrays. The
protocol is designed to be accessible to researchers with varying levels of bioinformatics
expertise and emphasizes a holistic approach to quality assessment, combining quantitative
metrics with visual inspection.[4]

Experimental Protocols
Data Retrieval and Initial Inspection

The first step in the QC process is to obtain the raw microarray data from the GEO database.
Raw data is preferred over processed data as it allows for a more thorough and customized
quality assessment.
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Protocol:
e Data Download:
o Navigate to the GEO dataset of interest.

o Download the "RAW" data files, which are typically provided as .CEL files for Affymetrix
arrays or text files for other platforms.

o Tools like the GEOquery package in R/Bioconductor can be used to programmatically
download GEO data.[5][6][7]

« Initial Visual Inspection of Array Images:

o If available, visually inspect the scanned microarray images for any obvious spatial
artifacts such as scratches, dust, or bubbles.[3] These can significantly impact the intensity
data for the affected probes.

o Software provided by the microarray manufacturer (e.g., lllumina's GenomeStudio) or R
packages can be used for this purpose.[4]

Quality Control Metrics and Assessment

A series of quantitative metrics should be calculated for each array to assess its quality. These
metrics help to identify arrays that are technical outliers. The Bioconductor package
arrayQualityMetrics is a widely used tool that automates the generation of a comprehensive QC
report with many of the plots described below.[2][3][8]

Key Quality Control Plots and Metrics:

e Box Plots of Raw Intensities: These plots show the distribution of log2-transformed signal
intensities for each array. The boxes should have similar medians and interquartile ranges,
indicating that the overall signal distributions are comparable across arrays. Significant
deviations can suggest problems with sample preparation, labeling, or hybridization.[8]

» Density Plots of Raw Intensities: Similar to box plots, these plots show the distribution of
signal intensities. The distributions for all arrays should largely overlap. Bimodal or skewed
distributions may indicate technical issues.[8]
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* MA Plots: These plots are used to visualize intensity-dependent effects on the log-ratios. For
two-color arrays, an MA plot shows the log-ratio (M) versus the average intensity (A). The
bulk of the points should be centered around M=0. For single-color arrays, a similar plot can
be generated by comparing each array to a pseudo-median array. Deviations from the
horizontal axis can indicate dye bias or other systematic errors.[8]

o Spatial Heatmaps: These images display the spatial distribution of probe intensities or
residuals across the array surface. They are crucial for detecting spatial artifacts that may
not be visible on the raw image scans.[8]

 Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can
be used to identify outlier arrays. In a PCA plot, samples are projected onto the first few
principal components. Outlier arrays will typically cluster away from the main group of
samples.[9]

Table 1: Key Quality Control Metrics
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Metric Description Indication of Poor Quality

) ) A median that is significantly
) ] The median of the raw signal ) )
Median Intensity ) - different from other arrays in
intensities for an array. _
the experiment.

The range between the 25th
) ) A much larger or smaller IQR
Interquartile Range (IQR) and 75th percentiles of the raw
) ) - compared to other arrays.
signal intensities.

The average intensity of the )
] ) Unusually high background
Background Signal background pixels on the ]
can obscure true signal.[1]
array.

The ratio of the foreground o
) ] ] ] Low SNR indicates poor data
Signal-to-Noise Ratio (SNR) signal to the background )
] quality.[1]
signal.

A significantly lower
The percentage of probes on
percentage compared to other
Percentage of Present Calls the array that are detected o )
arrays can indicate a failed
above the background. o
hybridization.

For Affymetrix arrays, this plot

assesses RNA quality by o o
A significant slope indicates

RNA Degradation Plot comparing the signal of probes )
RNA degradation.

at the 5' and 3' ends of a

transcript.

Data Normalization

Normalization is a critical step to remove systematic, non-biological variation between arrays.
[10] The choice of normalization method depends on the microarray platform and the
experimental design.[11]

Common Normalization Methods:

e Quantile Normalization: This method forces the distribution of probe intensities to be the
same for all arrays in the experiment. It is a widely used and effective method for single-color
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arrays.[12]

o Loess Normalization (Locally Weighted Scatterplot Smoothing): This is a non-linear method
often used for two-color arrays to correct for intensity-dependent dye biases.[11][13]

o Robust Multi-array Average (RMA): This is a comprehensive pre-processing algorithm for
Affymetrix arrays that includes background correction, quantile normalization, and
summarization of probe-level data into a single expression value per gene.[5][10]

Protocol for Normalization (using R/Bioconductor):
o Load the raw data into an appropriate R object (e.g., an AffyBatch object for Affymetrix data).

e Apply the chosen normalization method. For example, for Affymetrix data, the rma() function
from the affy package can be used. For other platforms, functions like normalize.quantiles()
from the preprocessCore package are available.

o After normalization, it is good practice to regenerate the box plots and density plots to
confirm that the distributions are now more aligned.

Outlier Detection and Removal

Outlier arrays identified during the QC assessment can disproportionately affect the results of
downstream analysis and should be handled appropriately.[9]

Protocol for Outlier Handling:

« ldentification: Identify potential outlier arrays based on the QC plots and metrics. Arrays that
consistently appear as outliers across multiple QC checks are strong candidates for removal.

 Investigation: Before removing an array, try to determine the cause of the poor quality. Check
laboratory notes for any recorded experimental issues.

e Removal or Down-weighting:

o The most common approach is to remove the outlier array from the dataset.[2]
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o Alternatively, some statistical methods can assign lower weights to outlier arrays during
the analysis.[2]

o Re-evaluation: After removing outliers, it may be beneficial to repeat the normalization and
QC steps on the remaining arrays.
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Caption: Workflow for GEO microarray data quality control.

Signaling Pathway for Decision Making in QC
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Caption: Decision pathway for identifying and handling outlier arrays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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